(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione
Description
(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione is a useful research compound. Its molecular formula is C₂₂H₁₉N₃O₅ and its molecular weight is 405.4. The purity is usually 95%.
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Scientific Research Applications
Lurasidone: Efficacy and Safety in Psychotic and Mood Disorders
Lurasidone, a novel benzisothiazole antipsychotic drug, has shown efficacy and safety in the treatment of psychotic and major affective disorders. It is particularly effective for short-term treatment of schizophrenia and acute bipolar depression. Lurasidone's distinct pharmacodynamic profile contributes to its unusual efficacy, with a lower risk of weight gain, metabolic, or cardiac abnormalities compared to other modern antipsychotics. However, its risk of akathisia may be higher, highlighting the need for further long-term testing in both schizophrenia and bipolar disorder, as well as other potential indications. This underscores Lurasidone's role in addressing psychotic and mood disorders with a favorable safety profile (Pompili et al., 2018).
LC-MS/MS Insights into Saracatinib Metabolism
Saracatinib, a dual kinase inhibitor under clinical trials, has been studied for its metabolic pathways and potential side effects through LC-MS/MS. This drug's metabolism involves the formation of reactive ortho-quinone and iminium intermediates, which could be responsible for observed side effects in clinical trials. The study provides a deep dive into the metabolic pathways of saracatinib, including hydroxylation, oxidation, reduction, and dealkylation, offering insights into the drug's pharmacokinetics and potential safety concerns (Attwa et al., 2018).
DNA Minor Groove Binder Hoechst 33258 and its Analogues
Hoechst 33258, a fluorescent DNA stain, demonstrates the significance of N-methyl piperazine derivatives in binding to the minor groove of double-stranded B-DNA. Its wide use in plant cell biology for chromosome and nuclear staining, along with its roles as radioprotectors and topoisomerase inhibitors, showcases the biological applications of such compounds in research and potential therapeutic contexts (Issar & Kakkar, 2013).
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
Ohmefentanyl, a potent opioid, exemplifies the pharmacological relevance of 3-methyl and 4-propionanilide substituents on the piperidine ring in enhancing activity and selectivity at opioid receptors. This review highlights the complex interplay between molecular structure and biological activity, providing a basis for developing more refined pharmacophores for opioid receptor targeting (Brine et al., 1997).
properties
IUPAC Name |
3-[[2-(1,3-benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl]-1-methylpiperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-25-10-19(26)23-16(22(25)28)9-14-13-4-2-3-5-15(13)24-20(14)21(27)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,24H,9-11H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWTYPIIBMLMNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CC2=C(NC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669818, DTXSID601124934 | |
Record name | 3-{[2-(2H-1,3-Benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl}-1-methylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione | |
CAS RN |
1220393-14-5, 1220393-12-3 | |
Record name | 3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220393-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{[2-(2H-1,3-Benzodioxole-5-carbonyl)-1H-indol-3-yl]methyl}-1-methylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601124934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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